4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide
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Overview
Description
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3-dioxoisoindol-2-yl group through a propanoylamino bridge, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide typically involves the reaction of 4-aminobenzamide with 2-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Industry: It finds applications in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
- Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
Uniqueness
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various molecular targets makes it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-10(16(23)20-12-8-6-11(7-9-12)15(19)22)21-17(24)13-4-2-3-5-14(13)18(21)25/h2-10H,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCETYGWVOUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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